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Compound of Interest

Compound Name: Levan

Cat. No.: B1592505 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to prevent the enzymatic degradation of levan during storage.

Troubleshooting Guides
This section addresses common issues encountered during the storage and handling of levan
solutions.

Issue 1: Unexpected decrease in the viscosity of my levan solution.

Question: I've noticed a significant drop in the viscosity of my stored levan solution. What

could be the cause?

Answer: A decrease in viscosity is a primary indicator of levan degradation, where the long

polysaccharide chains are broken down into smaller fragments, such as

fructooligosaccharides (FOS) and fructose. This degradation is most commonly caused by

either enzymatic activity from residual levanases or acidic conditions leading to hydrolysis.

Issue 2: My levan solution shows the presence of smaller sugars after storage.

Question: After storing my purified levan, analysis by HPLC shows peaks corresponding to

fructose and smaller oligosaccharides. Why is this happening?
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Answer: The presence of fructose and fructooligosaccharides (FOS) confirms the

degradation of the levan polymer.[1][2] This is likely due to one of two main factors:

Enzymatic Degradation: Contamination with levanase enzymes, which actively break

down the β-(2,6) linkages in the levan structure.[3][4]

Acid Hydrolysis: Storage at a low pH can cause the hydrolysis of the glycosidic bonds,

leading to the breakdown of the polysaccharide.[1][2]

Issue 3: I observe batch-to-batch variability in the stability of my levan samples.

Question: Some batches of my levan are stable during storage, while others degrade

quickly. What could be causing this inconsistency?

Answer: Batch-to-batch variability in levan stability often points to inconsistencies in the

purification process. Potential causes include:

Incomplete Removal of Levanases: Some purification methods may not completely

remove levan-degrading enzymes produced by the source microorganism.

Residual Acidity: Inadequate buffering or neutralization after acidic precipitation or other

purification steps can lead to a low pH in the final solution, causing acid hydrolysis.

Microbial Contamination: Introduction of microbial contaminants during handling or storage

can introduce new enzymes that degrade levan.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of levan degradation during storage?

A1: The primary causes of levan degradation during storage are enzymatic activity from

contaminating levanases and acid hydrolysis due to improper pH conditions.[1][2][3]

Levanases are enzymes that specifically cleave the glycosidic bonds of levan, while acidic

conditions can non-enzymatically break these bonds.

Q2: At what pH is levan most stable?
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A2: Levan is most stable in neutral to slightly alkaline conditions. Acidic conditions, particularly

at pH values below 5.5, can lead to significant acid hydrolysis.[1] For long-term storage, it is

recommended to maintain the pH of the levan solution between 6.0 and 8.0.

Q3: How does temperature affect levan stability?

A3: Higher temperatures accelerate the rate of both enzymatic degradation and acid

hydrolysis. Levan is significantly more stable at lower temperatures. For short-term storage,

refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) is the

best practice to minimize degradation. Levan was reported to be stable for 120 hours at 25-

30°C, but degraded at 55-60°C.[1]

Q4: How can I inactivate residual levanase enzymes in my levan preparation?

A4: Thermal inactivation is a common method to denature and inactivate residual enzymes.

This typically involves heating the levan solution to a specific temperature for a defined period.

A general guideline is to heat the solution to 60-100°C.[5] However, the exact temperature and

duration should be optimized to ensure complete enzyme inactivation without causing

significant thermal degradation of the levan itself.

Q5: What are the best practices for long-term storage of levan solutions?

A5: For optimal long-term stability, levan solutions should be:

Buffered to a neutral pH: Use a suitable buffer, such as a phosphate buffer, to maintain a pH

between 6.0 and 8.0.

Stored at low temperatures: Freeze the solution at -20°C or -80°C.

Sterile filtered: To prevent microbial growth, which could introduce degrading enzymes, filter

the solution through a 0.22 µm filter before storage.

Stored in appropriate containers: Use sterile, nuclease-free containers to prevent

contamination.

Q6: How can I detect levan degradation?
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A6: Levan degradation can be detected by monitoring changes in its physical and chemical

properties. Common methods include:

Viscometry: A decrease in the viscosity of the solution indicates a reduction in the polymer's

molecular weight.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect and

quantify the appearance of degradation products such as fructose and

fructooligosaccharides (FOS).

Gel Permeation Chromatography (GPC): GPC can be used to monitor changes in the

molecular weight distribution of the levan polymer. A shift towards lower molecular weights is

indicative of degradation.

Data Presentation
Table 1: Effect of pH and Temperature on Levan Degradation

pH
Temperatur
e (°C)

Incubation
Time
(hours)

Levan
Degraded
(%)

Primary
Degradatio
n Products

Reference

3.75 55 120 100

Fructose,

Glucose,

FOS

[2]

3.95 60 120 90

Fructose,

Glucose,

FOS

[2]

4.5 60 120 70

Fructose,

Glucose,

FOS

[2]

3.9 30 120 Not degraded - [1]

N/A 25 120 Not degraded - [1]
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Experimental Protocols
Protocol 1: Preparation of Buffered Levan Solution for Long-Term Storage

Dissolve Levan: Dissolve the purified levan powder in a sterile, pyrogen-free buffer solution

(e.g., 50 mM sodium phosphate buffer) to the desired concentration.

Adjust pH: Adjust the pH of the solution to between 7.0 and 7.5 using sterile 0.1 M NaOH or

0.1 M HCl while gently stirring.

Sterile Filtration: Filter the buffered levan solution through a 0.22 µm sterile filter into a

sterile, nuclease-free storage container.

Aliquoting: Aliquot the sterile solution into smaller, single-use volumes to avoid repeated

freeze-thaw cycles.

Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Thermal Inactivation of Residual Levanase

Prepare Levan Solution: Dissolve the levan sample in a suitable buffer (e.g., 50 mM

phosphate buffer, pH 7.0).

Heat Treatment: Place the levan solution in a water bath pre-heated to 80°C.

Incubation: Incubate the solution for 15-30 minutes. The optimal time may need to be

determined empirically for your specific levan preparation.

Cooling: Immediately cool the solution on ice to prevent further non-specific degradation of

the levan.

Centrifugation (Optional): Centrifuge the solution at high speed (e.g., 10,000 x g) for 10

minutes to pellet any denatured protein.

Transfer Supernatant: Carefully transfer the supernatant containing the levan to a new

sterile tube.

Storage: Proceed with Protocol 1 for long-term storage.
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Protocol 3: Detection of Levan Degradation Products by HPLC

Sample Preparation: Dilute the stored levan sample to a suitable concentration (e.g., 1

mg/mL) with deionized water. Filter the sample through a 0.45 µm syringe filter.

HPLC System: Use an HPLC system equipped with a refractive index (RI) detector.

Column: A carbohydrate analysis column (e.g., an amino-based column) is suitable for

separating fructose, sucrose, and small oligosaccharides.

Mobile Phase: A typical mobile phase is an isocratic mixture of acetonitrile and water (e.g.,

75:25 v/v).

Flow Rate: Set the flow rate to approximately 1.0 mL/min.

Injection Volume: Inject 10-20 µL of the prepared sample.

Analysis: Run the analysis and compare the resulting chromatogram to standards of fructose

and fructooligosaccharides to identify and quantify degradation products. The appearance of

peaks corresponding to these standards indicates levan degradation.
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Start: Levan solution shows signs of degradation
(e.g., decreased viscosity, presence of small sugars)

1. Measure pH of the
stored solution

Is pH < 5.5?

Action: Re-buffer solution to pH 6.0-8.0.
Review purification and storage protocols.

Yes

pH is within
acceptable range (>= 5.5)

No

End: Levan is stabilized for storage.

2. Suspect Levanase Activity

Action: Perform thermal inactivation of residual levanase.
(e.g., 80°C for 15-30 min) Action: Review purification protocol to ensure complete removal of enzymes. Action: Sterile filter the levan solution before storage to remove microbial contamination.

Click to download full resolution via product page

Caption: Troubleshooting workflow for levan degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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